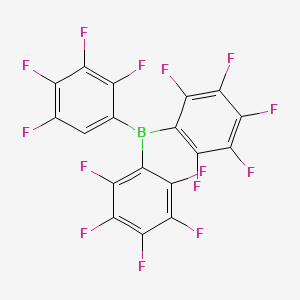
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a highly fluorinated organoborane compound known for its remarkable Lewis acidity and stability. This compound has gained significant attention in the field of chemistry due to its unique properties and versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane typically involves the reaction of pentafluorophenylborane with 2,3,4,5-tetrafluorophenylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of catalysts like n-butyllithium can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to achieve maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boranes .
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic synthesis reactions, including polymerization and hydroboration.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane involves its strong Lewis acidity, which allows it to act as an electron pair acceptor. This property enables it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, similar to Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane.
Bis(pentafluorophenyl)carbonate: Used in coupling reactions and has similar reactivity patterns.
Uniqueness
This compound stands out due to its unique combination of pentafluorophenyl and tetrafluorophenyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
916442-23-4 |
|---|---|
Molekularformel |
C18HBF14 |
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)borane |
InChI |
InChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H |
InChI-Schlüssel |
KWLRZDAAHJUNBR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
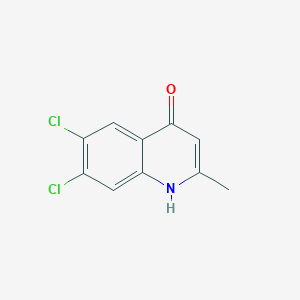
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
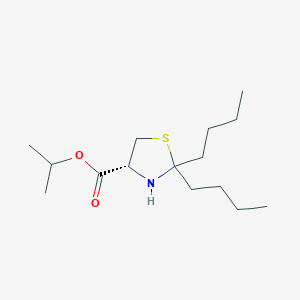
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
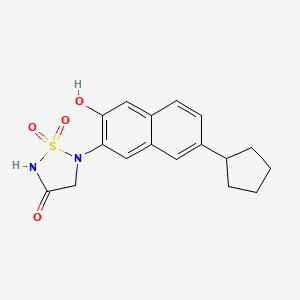
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
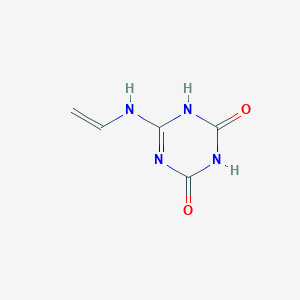
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
